Fibrostatin B
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Overview
Description
Fibrostatin B is a naturally occurring compound belonging to the class of 1,4-naphthoquinones. It is derived from the microbial metabolite produced by the bacterium Streptomyces catenulae. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of fibrosis and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fibrostatin B can be synthesized through the AcOH-catalyzed condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane . This reaction yields N-acetyl-S-[(8-hydroxy-3,6-dimethoxy-1,4-dioxonaphthalen-2-yl)methyl]-L-cysteine, which is isomeric to the natural fibrostatin C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves microbial fermentation processes using Streptomyces catenulae cultures. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions: Fibrostatin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of quinone moieties to hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Thiomethylation is typically carried out using N-acetyl-L-cysteine under acidic conditions.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of thiomethylated naphthoquinones.
Scientific Research Applications
Mechanism of Action
Fibrostatin B exerts its effects by targeting the extracellular GPBP kinase, which regulates the assembly of a mesenchymal collagen IV network. This network mediates and stabilizes cellular phenotypic changes during EMT. By inhibiting GPBP, this compound disrupts the formation of the mesenchymal collagen IV network, thereby inhibiting EMT and reducing fibrosis and tumor growth .
Comparison with Similar Compounds
Fibrostatin C: Another naphthoquinone derivative with similar antifibrotic properties.
Fibrostatin D: Exhibits similar biological activities but differs in its chemical structure.
Menadione: A synthetic naphthoquinone with vitamin K activity, used in medicine.
Uniqueness of Fibrostatin B: this compound is unique due to its specific inhibition of the GPBP kinase and its role in disrupting the mesenchymal collagen IV network. This targeted mechanism of action distinguishes it from other naphthoquinones and makes it a promising candidate for therapeutic applications in fibrosis and cancer .
Properties
CAS No. |
91776-48-6 |
---|---|
Molecular Formula |
C19H21NO8S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C19H21NO8S/c1-8-15(22)14-10(17(24)18(8)28-4)5-13(27-3)11(16(14)23)6-29-7-12(19(25)26)20-9(2)21/h5,12,23H,6-7H2,1-4H3,(H,20,21)(H,25,26)/t12-/m0/s1 |
InChI Key |
DGYGIAQKHJSFNM-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC)OC |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC)OC |
Origin of Product |
United States |
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